(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine
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Overview
Description
(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a chiral compound featuring a tetrahydrofuran ring attached to an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine typically involves the reaction of azetidine with tetrahydrofuran derivatives under specific conditions. One common method includes the use of a base to deprotonate the azetidine, followed by nucleophilic substitution with a tetrahydrofuran derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine: The enantiomer of the compound with different stereochemistry.
Tetrahydrofuran derivatives: Compounds with similar ring structures but different functional groups.
Azetidine derivatives: Compounds with the azetidine ring but different substituents.
Uniqueness
(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to its specific chiral configuration and the combination of the tetrahydrofuran and azetidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-[(3S)-oxolan-3-yl]oxyazetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2/t6-/m0/s1 |
InChI Key |
OVTODFDSEFOLKD-LURJTMIESA-N |
Isomeric SMILES |
C1COC[C@H]1OC2CNC2 |
Canonical SMILES |
C1COCC1OC2CNC2 |
Origin of Product |
United States |
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